Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Reagents: Vilsmeier-Haack reagent (DMF and POCl3)
Conditions: Reaction at low temperature to avoid overreaction
Esterification:
Reagents: Tert-butyl alcohol and a strong acid catalyst (e.g., sulfuric acid)
Conditions: Reflux conditions to ensure complete esterification
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions
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Formation of the Dihydropyridine Ring:
Starting Material: 4-methylpyridine
Reagents: Formaldehyde, hydrogen gas, and a palladium catalyst
Conditions: Hydrogenation reaction under high pressure and moderate temperature
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Tert-butyl 5-carboxyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Reduction: Tert-butyl 5-hydroxymethyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Substitution: Various substituted derivatives depending on the electrophile used
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the dihydropyridine ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Tert-butyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate: Lacks the methyl group, leading to different reactivity and applications.
Tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate:
Uniqueness: Tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
tert-butyl 5-formyl-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWODXAAZXYQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C=C1C=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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